![molecular formula C20H22N2O5 B3012948 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 1790195-62-8](/img/structure/B3012948.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxalamides, such as N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide, is not directly detailed in the provided papers. However, a related methodology is described in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which involves a one-pot synthetic approach from 3-(2-nitroaryl)oxirane-2-carboxamides via the Meinwald rearrangement and a new rearrangement sequence. This method is noted for its operational simplicity and high yield, suggesting that similar approaches could potentially be applied to the synthesis of related oxalamide compounds .
Molecular Structure Analysis
While the specific molecular structure of this compound is not discussed, the papers provide insights into the structure-activity relationship (SAR) of related compounds. For instance, the SAR of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase is explored, indicating the importance of specific functional groups and molecular frameworks in biochemical activity . This information could be extrapolated to hypothesize about the structural features that might contribute to the activity of the oxalamide .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of this compound. However, they do provide examples of chemical reactions involving similar compounds. For instance, the formation of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate involves a two-stage process with the formation of a linear intermediate followed by cyclization . This suggests that oxalamides may also undergo complex reaction pathways involving intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of the specific oxalamide are not detailed in the provided papers. However, the biochemical evaluation of related compounds, such as the high-affinity inhibitors of kynurenine 3-hydroxylase, provides some context for the potential properties of oxalamides. These properties include solubility, stability, and the ability to cross biological membranes, as inferred from their activity in vivo and in vitro . The interaction with biological receptors, as seen in the case of indol-3-ylglyoxylamides with the benzodiazepine receptor, also provides clues to the physicochemical characteristics that enable these interactions .
Wissenschaftliche Forschungsanwendungen
Role of Orexin Receptors in Compulsive Food Consumption
Research on the role of orexin receptors in compulsive food consumption highlights the potential of receptor antagonists in treating binge eating disorders. The study evaluated the effects of different orexin receptor (OXR) antagonists, including GSK1059865 and SB-649868, in a binge eating (BE) model in female rats, showing that selective antagonism at OX1R could represent a novel pharmacological treatment for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Phthalates and Human Health
Phthalates, known for their wide spectrum of industrial applications, have been studied for their effects on human health. Although the compound does not fall under phthalates, the research on phthalates provides a framework for understanding how related chemical compounds might be evaluated for their health implications and applications (Hauser & Calafat, 2005).
Novel Synthetic Approaches
A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing the methodology's applicability to the synthesis of related compounds, thus providing insights into potential synthetic routes for the compound (Mamedov et al., 2016).
Metal-Organic Frameworks (MOFs)
Research on lanthanide-based metal-organic frameworks (Ln-MOFs) synthesized using related compounds as ligands shows the potential of such compounds in creating structures with unique properties, including photoluminescence and magnetic properties. These findings could hint at applications in materials science for compounds with similar functionalities (Luo et al., 2018).
Anti-inflammatory Pharmaceuticals
The synthesis of hybrids of aspirin, bearing both nitric oxide and hydrogen sulfide-releasing moieties, demonstrates the potential pharmaceutical applications of complex organic compounds. Such research could inform the development of novel anti-inflammatory drugs using compounds with similar mechanisms (Kodela et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its molecular properties
Result of Action
Similar compounds have been found to exhibit potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cells lines .
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-phenylpentyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-11-9-15(14-4-2-1-3-5-14)8-10-21-19(24)20(25)22-16-6-7-17-18(12-16)27-13-26-17/h1-7,12,15,23H,8-11,13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCWFYGAJZSHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.